4-Methoxythieno[2,3-d]pyrimidine
CAS No.: 14080-52-5
Cat. No.: VC18408386
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14080-52-5 |
|---|---|
| Molecular Formula | C7H6N2OS |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 4-methoxythieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
| Standard InChI Key | MLVDSDPLMDXUJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=CSC2=NC=N1 |
Introduction
Structural and Chemical Properties of 4-Methoxythieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. The addition of a methoxy group at the 4-position enhances the compound’s lipophilicity and influences its binding affinity to enzymatic targets. Computational studies suggest that the methoxy group participates in hydrogen bonding and van der Waals interactions within kinase active sites, stabilizing inhibitor-enzyme complexes . The planar structure of the fused rings facilitates π-π stacking with aromatic residues in target proteins, a feature critical for its biological activity .
Synthesis and Derivative Development
Key Synthetic Routes
The synthesis of 4-methoxythieno[2,3-d]pyrimidine derivatives typically involves a multi-step process:
-
Gewald Reaction: 2-Amino-3-carbethoxythiophenes are synthesized via condensation of ketones with cyanoacetate derivatives, followed by cyclization with elemental sulfur .
-
Pyrimidinone Formation: Condensation of the thiophene intermediate with formamide yields thieno[2,3-d]pyrimidin-4-one .
-
Chlorination and Methoxylation: Treatment with phosphorus oxychloride (POCl₃) produces 4-chlorothieno[2,3-d]pyrimidine, which undergoes nucleophilic substitution with methanol or methoxide ions to introduce the methoxy group .
Table 1. Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gewald Reaction | Ketone, cyanoacetate, S₈ | 60–80 | |
| Pyrimidinone Formation | Formamide, reflux | 70–85 | |
| Chlorination | POCl₃, reflux | 40–80 | |
| Methoxylation | NaOMe/MeOH, 80°C | 50–70 |
Structural Modifications
Derivatives are often functionalized at the 2-, 5-, and 6-positions to optimize activity. For example, introducing aryl groups at the 2-position or alkyl chains at the 6-position modulates solubility and target selectivity .
Biological Activities and Mechanisms
FGFR1 Inhibition
4-Methoxythieno[2,3-d]pyrimidine derivatives exhibit potent inhibition of FGFR1, a tyrosine kinase implicated in tumor angiogenesis and progression. In enzymatic assays, compound 5 (Table 2) demonstrated an IC₅₀ of 0.12 µM against FGFR1, surpassing reference inhibitors such as PD173074 . Molecular docking revealed that the methoxy group occupies a hydrophobic pocket near the ATP-binding site, while the thienopyrimidine core forms hydrogen bonds with Ala564 and Glu562 .
Table 2. FGFR1 Inhibitory Activity of Select Derivatives
| Compound | R₁ | R₂ | IC₅₀ (µM) |
|---|---|---|---|
| 5 | 4-MeOPh | H | 0.12 |
| 6 | 3-OHPh | CH₃ | 0.45 |
| 7 | 2,6-F₂Ph | C₂H₅ | 0.89 |
Antiproliferative Activity
In the NCI-60 human tumor cell line screen, analogs with 4-methoxy substitutions showed selective cytotoxicity against breast cancer (T-47D, GI₅₀ = 1.2 µM) and renal carcinoma (ACHN, GI₅₀ = 1.8 µM) . Activity correlated with PI3Kβ/γ inhibition, suggesting a dual kinase-targeting mechanism .
Comparison to Related Scaffolds
Thieno[2,3-d]pyrimidines exhibit broader kinase selectivity compared to thieno[3,2-d]pyrimidines. For instance, 4-methoxy derivatives show 10-fold higher FGFR1 affinity over VEGFR2, whereas morpholine-substituted analogs preferentially inhibit PI3K isoforms .
Structure-Activity Relationships (SAR)
-
4-Position Substitutions: Methoxy groups enhance FGFR1 inhibition (IC₅₀ = 0.12 µM) compared to hydroxyl (IC₅₀ = 0.45 µM) or amino groups (IC₅₀ > 1 µM) .
-
5,6-Position Modifications: Bulky substituents (e.g., tetramethylene) improve PI3Kβ/γ inhibition (72–84% at 10 µM) by increasing hydrophobic interactions .
-
2-Aryl Groups: Electron-withdrawing groups (e.g., -F, -CF₃) at the 2-position boost enzymatic activity but reduce cellular permeability .
Pharmacological Applications
Cancer Therapy
4-Methoxythieno[2,3-d]pyrimidine derivatives suppress tumor growth in xenograft models. Oral administration of compound 9k (30 mg/kg) in cynomolgus monkeys reduced plasma LH levels by >90% for 24 hours, indicating potential for hormone-dependent cancers .
Kinase Profiling
Selectivity screening against 118 kinases revealed that these compounds inhibit CLK1 and DYRK1A at submicromolar concentrations, suggesting applications in neurodegenerative diseases .
Recent Advances and Future Directions
Recent work focuses on improving oral bioavailability through prodrug strategies. For example, esterification of the 6-position carboxylate group increases absorption by 3-fold in rodent models . Additionally, nanoparticle formulations are being explored to enhance tumor targeting .
Future studies should address resistance mechanisms, such as FGFR1 gatekeeper mutations (V561M), and evaluate combination therapies with immune checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume